5-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
5-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, which is known for its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazole compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring allows for substitution reactions, particularly at the phenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives, depending on the specific reaction conditions employed .
Scientific Research Applications
5-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with similar biological activities.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral properties.
Uniqueness
5-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide stands out due to its unique triazole ring structure, which imparts stability and a wide range of biological activities. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a compound of significant interest.
Properties
CAS No. |
89010-31-1 |
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Molecular Formula |
C15H11FN4O |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H11FN4O/c16-11-8-6-10(7-9-11)15-18-14(13(17)21)19-20(15)12-4-2-1-3-5-12/h1-9H,(H2,17,21) |
InChI Key |
SJRULZBSUCFTGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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